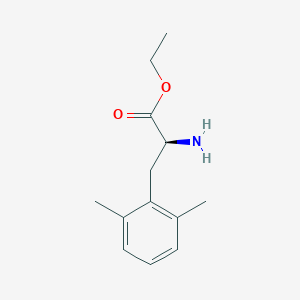
ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound involved in various synthetic processes in chemical research. For instance, it is used in the synthesis of imidazolone derivatives through a one-pot reaction involving Michael addition and cyclization processes (Bezenšek et al., 2012). Additionally, it plays a role in the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which have been evaluated for antimicrobial activity (Sarvaiya, Gulati, & Patel, 2019).
Involvement in Multistep Reaction Sequences
This compound is also key in multistep reaction sequences, such as the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of dihydropyridine carboxamides. These complex synthetic pathways often involve reactions with various reagents to yield new chemical entities (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Studies
In addition to its synthetic utility, compounds derived from ethyl 4-(4-(N,N-dimethylsulfamoyl)benzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have been explored for their antimicrobial properties. Research has shown that certain derivatives exhibit significant activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Photochemical Studies
Photochemical rearrangements of dihydro-1,3-thiazines, which include derivatives of this compound, have also been studied. These studies provide insights into the behavior of such compounds under photolysis, expanding our understanding of their chemical properties and potential applications (Bhatia et al., 1998).
Crystal Structure Analysis
The crystal structure of related compounds has also been a subject of research, offering valuable information on the molecular configuration and potential interactions of these chemicals in various environments (Cossar et al., 2018).
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals. Material Safety Data Sheets (MSDS) provide important safety information and should be consulted when available .
Eigenschaften
IUPAC Name |
ethyl 4-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-4-32-22(29)20-18(14-19(27)26(24-20)16-8-6-5-7-9-16)23-21(28)15-10-12-17(13-11-15)33(30,31)25(2)3/h5-14H,4H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCOGXFYEPNSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)


![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)
![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)



![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)


